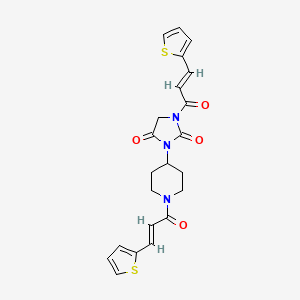![molecular formula C24H19ClN6O4S B2824783 7-Chloro-5-[4-(2-furoyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline CAS No. 893785-55-2](/img/structure/B2824783.png)
7-Chloro-5-[4-(2-furoyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group or ring structure. The exact synthesis would depend on the starting materials available and the desired route of synthesis. It’s important to note that the synthesis of complex organic molecules often requires careful planning and optimization to ensure the correct product is formed .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple ring structures would likely result in a fairly rigid structure. The electron-donating and -withdrawing properties of the different functional groups would also influence the overall electronic structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. For example, the chloro group might be susceptible to nucleophilic substitution reactions, while the carbonyl group in the furoyl moiety might undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting and boiling points, solubility in different solvents, and stability under various conditions .Applications De Recherche Scientifique
Quality Control and Synthesis
Quality Control Methods : Research on derivatives of [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-ones, compounds with a similar structure to the specified chemical, has led to the development of quality control methods. These methods include identification through infrared and ultraviolet spectroscopy and assay by potentiometric titration, indicating the importance of rigorous quality control in the development of pharmaceutical substances (Danylchenko et al., 2018).
Synthesis Techniques : The synthesis and characterization of Terazosin Hydrochloride, a compound derived from quinazoline, highlight the process of creating potent pharmaceuticals from base materials like 2-chloro-6, 7-dimethoxy–quinazoline-4-amine. This demonstrates the chemical versatility and the potential for creating various derivatives with significant biological activities (Kumar et al., 2021).
Biological Activities
Antimicrobial Activity : New derivatives synthesized from quinazoline have shown promising antimicrobial properties. This includes activities against both gram-positive and gram-negative bacteria, illustrating the potential for quinazoline derivatives to serve as foundational compounds for new antimicrobial agents (Pandey et al., 2009).
Anticancer Activity : The exploration of 4-aminoquinoline derivatives for anticancer activities provides insight into the potential of quinazoline derivatives in cancer therapy. Specifically, certain derivatives have shown effectiveness across a wide range of cancers, suggesting a promising avenue for the development of new anticancer agents (Solomon et al., 2019).
Adenosine Receptor Selectivity : Derivatives of the triazoloquinazoline adenosine antagonist have been found to be selective for the human A3 receptor subtype, indicating potential therapeutic applications in modulating adenosine receptor activity (Kim et al., 1996).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-[3-(benzenesulfonyl)-7-chlorotriazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN6O4S/c25-16-8-9-19-18(15-16)21(29-10-12-30(13-11-29)24(32)20-7-4-14-35-20)26-22-23(27-28-31(19)22)36(33,34)17-5-2-1-3-6-17/h1-9,14-15H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZBPKAFBZURFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5)C(=O)C6=CC=CO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(furan-2-carbonyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

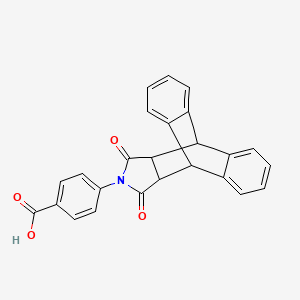
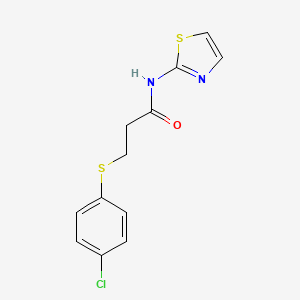
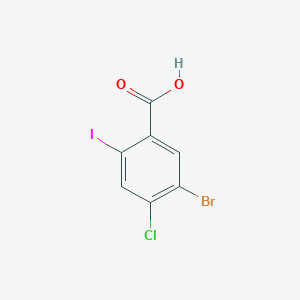
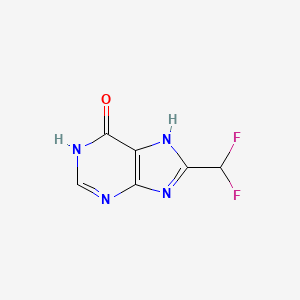
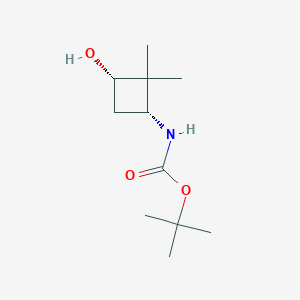
![[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2824710.png)
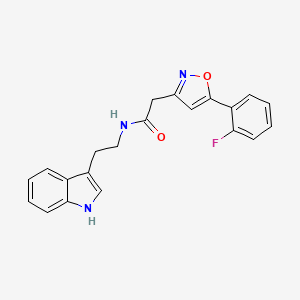
![2-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2824713.png)
![3-[(3,4-dichlorophenyl)methoxy]-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2824714.png)
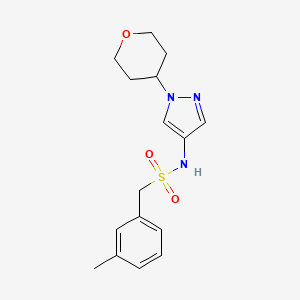
![5-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2824717.png)
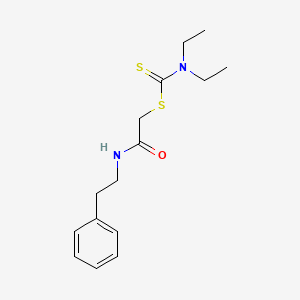
![1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperazine](/img/structure/B2824721.png)
